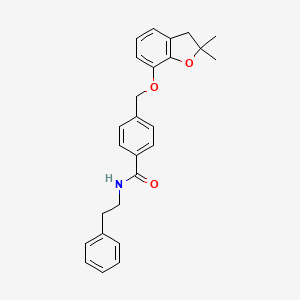

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide

Description

4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide is a benzamide derivative characterized by a dihydrobenzofuran moiety linked via an ether bridge to a benzamide core, with a phenethyl substituent on the amide nitrogen. The dihydrobenzofuran group (2,2-dimethyl-2,3-dihydrobenzofuran) imparts rigidity and lipophilicity, while the phenethyl chain may enhance binding to biological targets through hydrophobic interactions.

Properties

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO3/c1-26(2)17-22-9-6-10-23(24(22)30-26)29-18-20-11-13-21(14-12-20)25(28)27-16-15-19-7-4-3-5-8-19/h3-14H,15-18H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHXERKKLRLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide typically involves multiple steps, starting with the preparation of the 2,3-dihydrobenzofuran ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions can vary widely but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dihydrobenzofuran Moieties

Compound : 4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines ()

- Core Structure : Thiazol-2-amine with dihydrobenzofuran.

- Key Substituents : Methoxy at position 7 of dihydrobenzofuran; aryl groups on the thiazole nitrogen.

- Synthesis : Involves Claisen rearrangement, cyclization of furan, and Friedel-Crafts acylation.

- Bioactivity : Insecticidal activity against Aphis fabae (up to 95.12% mortality at 500 mg/L).

- Comparison : The dihydrobenzofuran moiety is critical for bioactivity in both compounds. However, the benzamide core in the target compound may offer enhanced metabolic stability compared to the thiazole ring in this analog. The phenethyl group in the target compound could improve membrane permeability relative to the aryl-thiazole substituents .

Benzamide Derivatives in Pesticide Chemistry

Compound : Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) ()

- Core Structure : Benzamide with isopropoxyphenyl substituent.

- Key Substituents : Methyl at position 2 of benzamide; isopropoxy group on the phenyl ring.

- Application : Fungicide targeting rice blast and sheath blight.

- Comparison : Both compounds share the benzamide scaffold, but mepronil lacks the dihydrobenzofuran group. The dihydrobenzofuran in the target compound may confer broader-spectrum activity or resistance to enzymatic degradation .

Compound : Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) ()

- Core Structure : Benzamide with ethoxymethoxy and dichlorophenyl groups.

- Application : Herbicide (probable use based on structural class).

- Comparison : Etobenzanid’s dichlorophenyl and ethoxymethoxy substituents contrast with the target compound’s dihydrobenzofuran and phenethyl groups. This highlights how substituent polarity influences target specificity—etobenzanid’s polar groups likely enhance soil mobility, whereas the target’s lipophilic groups favor insecticidal action .

Benzamides with Directing Groups

Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core Structure : Benzamide with a hydroxylated tertiary alcohol substituent.

- Key Feature : N,O-bidentate directing group for metal-catalyzed C–H functionalization.

- Comparison : While the target compound lacks a directing group, its phenethyl chain may serve as a hydrophobic anchor in protein binding. The tertiary alcohol in this analog demonstrates how functional groups can be tailored for synthetic utility rather than bioactivity .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Role of Dihydrobenzofuran : The 2,2-dimethyl-2,3-dihydrobenzofuran group in the target compound and analogs () enhances rigidity and lipophilicity, improving interaction with insect nervous system targets (e.g., acetylcholinesterase or GABA receptors) .

- Substituent Effects : Phenethyl chains (target compound) vs. thiazole rings () influence bioavailability. Phenethyl’s hydrophobicity may prolong half-life in biological systems compared to heterocyclic substituents .

- Synthetic Flexibility : The target compound’s ether linkage allows modular synthesis, similar to the Friedel-Crafts strategies used in , enabling rapid derivatization for SAR studies .

Biological Activity

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide is a complex organic molecule with potential applications in medicinal chemistry. This article aims to explore its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 415.5 g/mol . The structure features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties. The presence of the phenethyl group may also contribute to its bioactivity by enhancing lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 921881-33-6 |

| Melting Point | N/A |

| Boiling Point | N/A |

Pharmacological Effects

- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects. The benzofuran core is particularly noted for modulating inflammatory pathways, potentially making this compound useful in treating conditions like arthritis and other inflammatory diseases .

- Antioxidant Properties : The antioxidant capability of benzofuran derivatives has been well documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

- Neuroprotective Effects : Some studies suggest that benzofuran derivatives may provide neuroprotection against neurodegenerative diseases due to their ability to inhibit neuroinflammation and promote neuronal survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Benzofuran Moiety : The presence of the benzofuran ring enhances the lipophilicity of the compound, facilitating better membrane penetration and receptor interaction.

- Phenethyl Group : This group may enhance binding affinity to specific biological targets, potentially increasing therapeutic efficacy .

Case Studies

- In vitro Studies : Research has demonstrated that derivatives of benzofuran exhibit varying degrees of inhibition against pro-inflammatory cytokines in cell culture models. These findings suggest that modifications to the benzofuran structure can significantly impact biological activity .

- Animal Models : In vivo studies using animal models have shown that compounds similar to this compound can reduce symptoms associated with inflammatory diseases and neurodegeneration .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide?

The synthesis typically involves multi-step organic reactions, including amidation and etherification. Key steps may include:

- Coupling the 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol moiety with a benzyl halide intermediate.

- Introducing the phenethylamine group via nucleophilic substitution or amide bond formation. Reaction conditions such as temperature (e.g., 60–80°C for amidation), solvent choice (e.g., DMF or THF), and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions . Analytical techniques like HPLC and NMR should be used to monitor intermediate purity .

Q. Which spectroscopic techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, dihydrobenzofuran protons appear as distinct multiplets in δ 1.5–2.5 ppm .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D molecular conformation, as demonstrated in analogous benzofuran derivatives .

Q. How is the compound’s purity assessed during synthesis?

Purity (>95%) is typically validated via:

- HPLC : Using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Sharp melting points indicate crystalline homogeneity (e.g., 145–147°C for related compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50 values) may arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Solubility Differences : Use consistent co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation.

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare datasets .

Q. How can computational modeling predict the compound’s mechanism of action?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock. PubChem CID data (e.g., 24744336 for related benzoxazepines) aids in ligand preparation .

- QSAR Studies : Correlate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP and polar surface area .

Q. What experimental designs evaluate environmental stability and ecotoxicology?

- Fate Studies : Track degradation in water/soil matrices via LC-MS/MS, noting hydrolysis products (e.g., benzamide cleavage) .

- Ecotoxicology Assays : Use Daphnia magna or algae models to assess acute toxicity (LC50/EC50) under OECD guidelines .

Q. How are in vivo pharmacokinetic parameters optimized for this compound?

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., dihydrobenzofuran ring) .

- Bioavailability : Formulate with lipid-based carriers (e.g., liposomes) to enhance oral absorption .

Methodological Considerations

Q. What protocols mitigate side reactions during amide bond formation?

- Coupling Agents : Use HATU or EDCI/HOBt for efficient activation .

- Temperature Control : Maintain 0–4°C during carbodiimide-mediated reactions to prevent racemization .

Q. How do reaction solvent polarities influence synthetic yields?

- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity in SN2 reactions but may promote elimination.

- Low Polarity (THF, Toluene) : Preferable for Grignard or Friedel-Crafts reactions to stabilize intermediates .

Q. What analytical workflows validate target engagement in cellular assays?

- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intracellular targets by measuring protein thermal stability shifts .

- Silencing RNA (siRNA) : Knock down putative targets to assess functional rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.